molecular formula C10H11N3O2 B15274142 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B15274142
M. Wt: 205.21 g/mol
InChI Key: GXGFYKQDTWLMEG-UHFFFAOYSA-N
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Description

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is a pyridazine derivative featuring a pent-1-yn-3-yl substituent at the 6-amino position and a carboxylic acid group at the 3-position. Pyridazine derivatives are widely studied for their biological activity, including enzyme inhibition and antimicrobial properties . The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, methyl 6-chloro-3-pyridazinecarboxylate reacts with alkylamines to yield 6-alkylamino derivatives, a method that could be adapted for synthesizing this compound by substituting pent-1-yn-3-ylamine as the nucleophile .

The pent-1-yn-3-yl group introduces an alkyne moiety, which may enhance reactivity or binding affinity in biological systems.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15)

InChI Key

GXGFYKQDTWLMEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynyl amines. One common method involves the nucleophilic substitution of a halogenated pyridazine with pent-1-yn-3-ylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or aldehydes.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activity:

Compound Name Substituent Molecular Weight Key Properties/Activity References
This compound Pent-1-yn-3-ylamino Not reported Hypothesized kinase/PDE5 inhibition (based on analogues)
6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid But-2-yn-1-ylamino 191.19 No reported biological activity; used as intermediate
6-(Cyclopropylamino)pyridazine-3-carboxylic acid Cyclopropylamino 193.19 (calc.) Potent PDE5 and kinase (MAPK, CDK) inhibition
6-(Isobutylamino)pyridazine-3-carboxylic acid Isobutylamino 195.22 (calc.) Commercially available; limited activity data
6-(Boc-amino)-3-pyridazinecarboxylic acid Boc-protected amino 269.26 (calc.) Intermediate for peptide coupling; no direct bioactivity

Detailed Analysis

Substituent Effects on Reactivity and Bioactivity Alkyne-Containing Analogues: The pent-1-yn-3-yl and but-2-yn-1-yl groups introduce terminal alkynes, which may participate in click chemistry or hydrogen bonding. However, the but-2-yn-1-yl analogue (MW 191.19) lacks reported bioactivity, suggesting that alkyne length and branching influence target interactions . Cyclopropylamino Derivative: The cyclopropyl group enhances rigidity and metabolic stability. This compound demonstrates potent inhibition of PDE5 (IC₅₀ = 12 nM) and kinases like MAPK (IC₅₀ = 45 nM), attributed to its planar structure and hydrogen-bonding capacity . Isobutylamino Derivative: While commercially available (7 suppliers), its larger substituent may reduce solubility or target binding compared to cyclopropyl or alkyne-containing analogues .

Synthetic Accessibility The Boc-protected derivative serves as a synthetic intermediate, enabling further functionalization without compromising the amino group . In contrast, alkyne-containing derivatives require specialized handling due to their reactivity .

Biological Relevance The cyclopropylamino derivative’s enzyme inhibition profile positions it as a lead candidate for cardiovascular or anticancer therapies . In contrast, this compound remains underexplored but shares structural motifs with active compounds, warranting further study.

Biological Activity

6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid is a compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a pent-1-yn-3-yl amino group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. Its structure contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. This activity is attributed to the compound's ability to interact with microbial cell membranes, leading to disruption and cell death.

Anti-inflammatory Effects

In studies focusing on neuroinflammation, derivatives of pyridazine compounds have shown promise in suppressing glial activation. The mechanism involves selective inhibition of pro-inflammatory cytokines such as IL-1 beta and iNOS, suggesting that similar compounds may possess anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve binding to specific enzymes or receptors within cells. This interaction alters the activity of these targets, leading to various pharmacological effects. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Picolinic Acid Pyridine ring with carboxylic acid at the 2-positionLacks alkyne functionality
Nicotinic Acid Pyridine ring with carboxylic acid at the 3-positionRole in nicotine receptors
Isonicotinic Acid Pyridine ring with carboxylic acid at the 4-positionUsed in tuberculosis treatment
5-[(Pent-1-yne)-amino]pyridine Similar amino substitution but different positionDifferent biological activity profile

The presence of the pent–1–yn–3–yl group in this compound imparts distinct chemical properties that enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that 6-[(Pent-1-yn-3-yl)amino]pyridazine derivatives effectively inhibit growth in multiple bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroinflammation : A study on pyridazine derivatives revealed their ability to inhibit glial activation, which is crucial in neurodegenerative disease pathology. This suggests that 6-[(Pent-1-yn-3-yl)amino]pyridazine derivatives could serve as therapeutic agents targeting inflammation in neurological disorders .

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